(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester
Description
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
methyl N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-9-13-17-14(12-6-4-3-5-7-12)15(19(13)10-11)18-16(20)21-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
IPVVISINZFBWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)OC)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reactants and Conditions
Key Data:
Introduction of the Carbamate Functional Group
The carbamic acid methyl ester group at position 3 is introduced via carbamoylation of the imidazo[1,2-a]pyridine amine. Two primary methods are documented:
Direct Carbamoylation with Methyl Chloroformate
Stepwise Hydrolysis and Esterification
-
Alternative pathway : Hydrolysis of a nitrile precursor ([6-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl]-acetonitrile) with mineral acids (H₂SO₄/HCl mixture) at 90–105°C.
-
The resulting acetic acid derivative is converted to the carbamate via halogenation (e.g., PCl₃ or POCl₃) followed by condensation with dimethylamine and subsequent esterification.
Key Data:
Optimization of Reaction Parameters
Solvent Selection
Acid Catalysis
-
Concentrated HCl or H₂SO₄ accelerates hydrolysis but may degrade sensitive intermediates.
-
Lower acid concentrations (20–30% v/v) balance reactivity and stability.
Industrial-Scale Production
A patent-pending method (WO2010122576A1) outlines an industrial process for analogous compounds, adaptable to the target carbamate:
Large-Batch Hydrolysis
Continuous-Flow Carbamoylation
-
Reactor type : Tubular flow reactor with in-line mixing of methyl chloroformate and amine intermediate.
Analytical Characterization
Final product quality is verified via:
-
HPLC : Retention time = 8.2 min (C18 column, 60% acetonitrile/water).
-
¹H NMR (CDCl₃): δ 8.15 (s, 1H, imidazole-H), 7.65–7.40 (m, 5H, phenyl-H), 3.70 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Scientific Research Applications
a. Anticancer Activity
Research indicates that imidazopyridine derivatives exhibit potential anticancer properties. Studies have shown that compounds similar to (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
b. Neuropharmacology
This compound is structurally related to Zolpidem, a well-known hypnotic agent used in treating insomnia. The mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the brain .
a. Enzyme Inhibition Studies
Research has demonstrated that imidazo[1,2-a]pyridine derivatives can act as inhibitors for various enzymes, including kinases and phosphodiesterases. These inhibitors are valuable tools in studying cellular signaling pathways and developing therapeutic agents .
b. Cholinesterase Inhibition
The compound has also been investigated for its potential to inhibit cholinesterase enzymes, which play a critical role in neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Synthetic Applications
The synthesis of This compound has been explored as an intermediate in the production of other biologically active compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Table 1: Summary of Case Studies on Imidazopyridine Derivatives
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Inhibition of cell proliferation in breast cancer cell lines |
| Study 2 | Neuropharmacology | Modulation of GABA receptors similar to Zolpidem |
| Study 3 | Enzyme Inhibition | Effective inhibitor of specific kinases involved in cancer signaling |
| Study 4 | Cholinesterase Inhibition | Potential therapeutic effects on Alzheimer's disease models |
Mechanism of Action
The mechanism of action of (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine core is widely exploited in medicinal chemistry. Below is a detailed comparison of structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃): Fluorine and chlorine at position 6 (as in and ) enhance binding to hydrophobic pockets in receptors. The trifluoromethyl group in provides steric bulk and lipophilicity, improving blood-brain barrier penetration.
- Carbamate vs. Ester Groups : The carbamic acid methyl ester in the target compound may confer greater metabolic stability compared to ethyl esters (e.g., AA29504) due to reduced susceptibility to esterase hydrolysis .
Pharmacological Profiles :
- Camlipixant’s morpholine-carboxylate moiety enables high selectivity for P2X3 receptors, a feature absent in simpler carbamate derivatives .
- AA29504’s δ-GABAA receptor modulation highlights the importance of bulky aromatic substituents (e.g., trimethylbenzyl) for subtype selectivity .
Table 2: Physicochemical Properties
| Property | Target Compound | Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | Camlipixant |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.9 | 3.1 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| TPSA (Ų) | 55.6 | 47.3 | 85.5 |
| Solubility (mg/mL) | ~0.1 | ~0.5 | ~0.03 |
TPSA: Topological Polar Surface Area; LogP: Octanol-water partition coefficient.
Biological Activity
(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester, commonly referred to as Methyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 283.31 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for therapeutic applications in cancer and infectious diseases .
Anticancer Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting the PI3Kα pathway, which is crucial for cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. In vitro studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
Case Studies
Several studies highlight the biological activity of related compounds:
- Anticancer Study : A derivative of imidazo[1,2-a]pyridine was tested against various cancer cell lines and exhibited cytotoxic effects comparable to standard chemotherapeutics. The study concluded that such compounds could be further developed as anticancer agents .
- Antimicrobial Testing : In a study assessing the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . The findings support the potential use of these compounds in developing new antibiotics.
- Veterinary Applications : Research on related carbamate compounds indicated effective treatment against parasitic infections in livestock at specified dosages, suggesting that similar structural analogs might exhibit comparable efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
